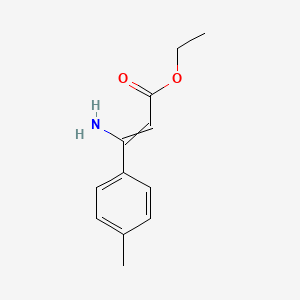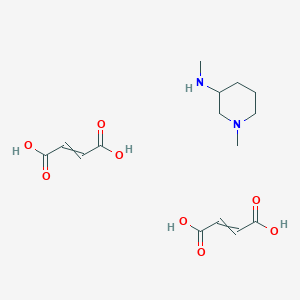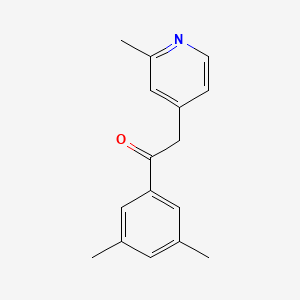
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one is an organic compound that belongs to the class of ketones. This compound features a phenyl ring substituted with two methyl groups and a pyridine ring substituted with a methyl group, connected by an ethanone bridge. Such compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzaldehyde and 2-methyl-4-pyridinecarboxaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate reagent such as acetone in the presence of a base like sodium hydroxide to form the intermediate compound.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethanol: The reduced form of the compound.
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethanoic acid: The oxidized form of the compound.
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethane: The fully reduced form of the compound.
Uniqueness
1-(3,5-Dimethylphenyl)-2-(2-methylpyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern on the phenyl and pyridine rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
325770-45-4 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2-(2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-12(2)8-15(7-11)16(18)10-14-4-5-17-13(3)9-14/h4-9H,10H2,1-3H3 |
InChI Key |
FNVBVJPKDPICHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC2=CC(=NC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


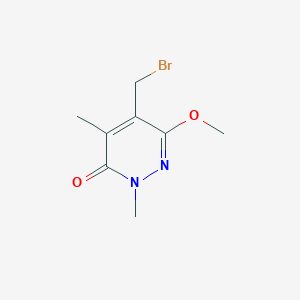
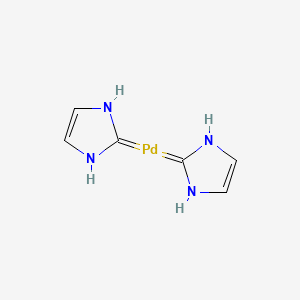

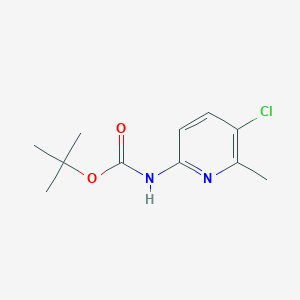
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
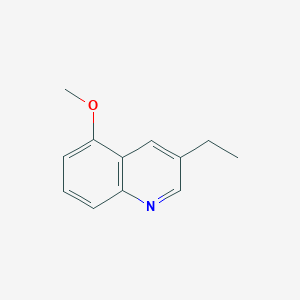
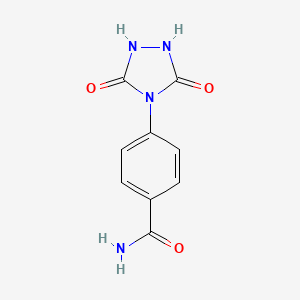
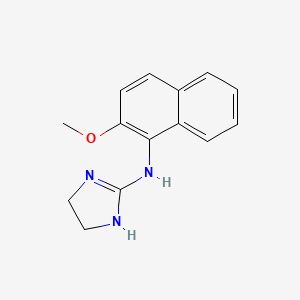
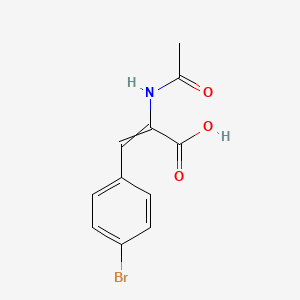
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
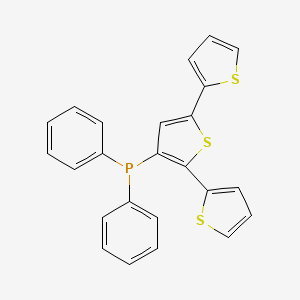
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
